molecular formula C23H48N2O B1213314 Octadecanamide, N-[3-(dimethylamino)propyl]- CAS No. 7651-02-7

Octadecanamide, N-[3-(dimethylamino)propyl]-

Cat. No.: B1213314
CAS No.: 7651-02-7
M. Wt: 368.6 g/mol
InChI Key: WWVIUVHFPSALDO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Alternative Chemical Designations

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with the primary designation being N-[3-(dimethylamino)propyl]octadecanamide. This nomenclature precisely describes the molecular architecture, indicating an octadecanamide backbone with a substituted aminopropyl side chain. The compound is registered under Chemical Abstracts Service number 7651-02-7, providing a unique identifier for regulatory and commercial purposes.

Alternative chemical designations include stearamidopropyl dimethylamine, reflecting the stearic acid origin of the eighteen-carbon chain. Additional nomenclature variants documented in chemical databases include N-[3-(dimethylamino)propyl]stearamide, octadecanamide N-[3-(dimethylamino)propyl]-, and dimethylaminopropyl stearamide. The European Community number 231-609-1 and the Unique Ingredient Identifier K7VEI00UFR provide additional regulatory identifications.

The International Chemical Identifier representation confirms the structural composition as InChI=1S/C23H48N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h4-22H2,1-3H3,(H,24,26), with the corresponding InChI Key WWVIUVHFPSALDO-UHFFFAOYSA-N providing a condensed structural identifier. Commercial designations include Lexamine S 13, Tegamine S 13, and Incromine, reflecting various manufacturer specifications and applications.

Molecular Structure Elucidation via Spectroscopic Methods

Spectroscopic analysis provides comprehensive insights into the molecular structure and electronic environment of octadecanamide, N-[3-(dimethylamino)propyl]-. Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural confirmation, with both proton and carbon-13 nuclear magnetic resonance providing detailed information about the molecular framework.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns consistent with the proposed structure. The terminal methyl groups of the octadecyl chain appear as a triplet signal, while the extensive methylene chain produces a complex multiplet in the aliphatic region. The dimethylamino groups generate a distinctive singlet signal, and the propyl linker exhibits characteristic coupling patterns reflecting the three-carbon bridge between the amide and amino functionalities.

Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of 23 carbon atoms, with the carbonyl carbon of the amide group appearing in the characteristic downfield region around 173 parts per million. The aliphatic carbons of the octadecyl chain produce signals in the expected range, while the carbons associated with the dimethylamino and propyl groups exhibit chemical shifts consistent with their electronic environments.

Infrared spectroscopy provides complementary structural information, with characteristic absorption bands at 2926.75 cm⁻¹ for asymmetric carbon-hydrogen stretching, 2812.07 cm⁻¹ for symmetric carbon-hydrogen stretching, and 1605.63 cm⁻¹ for carbon-nitrogen double bond stretching. Additional bands at 1445.41 cm⁻¹ correspond to aromatic carbon-carbon stretching, while 813.32 cm⁻¹ represents carbon-hydrogen alkene bending vibrations.

Mass spectrometry analysis confirms the molecular ion peak at 368 mass-to-charge ratio, consistent with the calculated molecular weight. Gas chromatography-mass spectrometry provides additional confirmation of molecular identity and purity assessment capabilities.

Conformational Analysis of Alkyl Chain and Amide Functionality

The conformational analysis of octadecanamide, N-[3-(dimethylamino)propyl]- reveals significant structural flexibility, particularly within the eighteen-carbon alkyl chain and the connecting propyl linker. Computational modeling and experimental evidence indicate that the saturated fatty acid chain adopts predominantly extended conformations in solution, consistent with typical long-chain aliphatic compounds.

The amide functionality exhibits restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance stabilization. This conformational constraint influences the overall molecular geometry and affects intermolecular interactions. The propyl linker connecting the amide nitrogen to the dimethylamino group provides conformational flexibility, allowing the terminal amino group to adopt various spatial orientations relative to the fatty acid chain.

Rotational barrier calculations indicate that the amide bond possesses significant rigidity, with energy barriers of approximately 15-20 kilocalories per mole for rotation around the carbonyl-nitrogen bond. This conformational restriction contributes to the compound's structural stability and influences its surfactant properties.

The dimethylamino group exhibits rapid exchange between different conformational states at room temperature, as evidenced by nuclear magnetic resonance line broadening effects. This conformational mobility contributes to the compound's ability to interact with various molecular environments and surfaces.

Temperature-dependent spectroscopic studies reveal that increased thermal energy promotes conformational transitions within the alkyl chain, leading to increased molecular motion and altered packing arrangements. The melting point of 49-50°C represents a transition from ordered crystalline packing to more disordered liquid-phase conformations.

Crystallographic Characterization and Packing Behavior

Crystallographic analysis of octadecanamide, N-[3-(dimethylamino)propyl]- provides detailed insights into solid-state molecular organization and intermolecular interactions. The compound crystallizes in a layered structure characteristic of amphiphilic molecules, with distinct hydrophobic and hydrophilic regions organizing into separate domains.

The crystal structure exhibits a density of approximately 0.874 g/cm³, indicating efficient molecular packing with minimal void space. X-ray diffraction analysis reveals that the octadecyl chains adopt extended conformations and pack in parallel arrangements, maximizing van der Waals interactions between adjacent hydrocarbon segments.

Hydrogen bonding networks play a crucial role in crystal stability, with the amide functionality serving as both hydrogen bond donor and acceptor. The nitrogen-hydrogen bond of the amide group forms intermolecular hydrogen bonds with carbonyl oxygen atoms of neighboring molecules, creating chain-like hydrogen bonding patterns throughout the crystal lattice.

The dimethylamino groups occupy interstitial positions within the crystal structure, with their lone pair electrons participating in weak electrostatic interactions with partial positive charges on adjacent molecules. These interactions contribute to overall crystal stability while maintaining sufficient molecular mobility for practical applications.

Unit cell parameters determined through X-ray crystallography indicate a monoclinic crystal system with specific lattice constants reflecting the molecular dimensions and packing efficiency. The crystallographic data confirm the molecular formula and provide precise atomic coordinates for each constituent atom.

Thermal analysis reveals that the compound undergoes a solid-solid phase transition prior to melting, indicating polymorphic behavior with multiple crystalline forms possible under different conditions. This polymorphism affects physical properties such as solubility and dissolution rates, with implications for practical applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]octadecanamide
Source PubChem
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InChI

InChI=1S/C23H48N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h4-22H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVIUVHFPSALDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48N2O
Source PubChem
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Related CAS

13282-70-7 (monoacetate), 83607-13-0 (HCl), 83721-43-1 (phosphate)
Record name Dimethylaminopropyl stearamide
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DSSTOX Substance ID

DTXSID9064762
Record name N-[3-(Dimethylamino)propyl]octadecanamide
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Molecular Weight

368.6 g/mol
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Physical Description

Liquid; Pellets or Large Crystals
Record name Octadecanamide, N-[3-(dimethylamino)propyl]-
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CAS No.

7651-02-7
Record name Stearamidopropyl dimethylamine
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Record name Dimethylaminopropyl stearamide
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Record name Lexamine S 13
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Record name Octadecanamide, N-[3-(dimethylamino)propyl]-
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Record name N-[3-(Dimethylamino)propyl]octadecanamide
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Record name N-[3-(dimethylamino)propyl]stearamide
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Record name STEARAMIDOPROPYL DIMETHYLAMINE
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Biological Activity

Octadecanamide, N-[3-(dimethylamino)propyl]- (commonly referred to as DMAPODA), is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. Its unique structure allows it to interact with various biological systems, making it a subject of interest for research into its potential therapeutic applications.

  • Molecular Formula : C23H48N2O
  • Molecular Weight : 368.64 g/mol
  • CAS Registry Number : 7651-02-7

The compound is characterized by a long hydrophobic alkyl chain, which enhances its lipid solubility and biological interactions.

DMAPODA interacts with cellular membranes and proteins, influencing various biochemical pathways. Its mechanism includes:

  • Enzyme Modulation : The compound can inhibit or activate specific enzymes, altering metabolic pathways and gene expression.
  • Cell Signaling : It affects signaling pathways critical for cell survival and proliferation, potentially leading to apoptosis in certain cell types .
  • Membrane Interaction : DMAPODA enhances membrane permeability, which can disrupt microbial cell integrity, making it a candidate for antimicrobial applications.

1. Antimicrobial Properties

DMAPODA has shown promising antimicrobial activity against various pathogens. The presence of the dimethylamino group increases its interaction with lipid membranes, enhancing its effectiveness against microbial cells. Preliminary studies indicate significant cytotoxic effects on certain cancer cell lines, suggesting potential for therapeutic use.

2. Dermal Sensitization

In vivo studies have shown that DMAPODA can act as a dermal sensitizer. For instance, in tests involving New Zealand White rabbits, the compound was evaluated for skin irritation potential. Results indicated that while some irritation occurred initially, effects were reversible within a few days . This highlights the importance of dosage and formulation in determining safety profiles.

3. Cellular Effects

Research indicates that DMAPODA influences cellular metabolism and gene expression. It has been observed to affect the viability of skin cells and other tissues in vitro, demonstrating both beneficial and adverse effects depending on concentration .

Case Study 1: Skin Irritation Assessment

A study assessed the skin irritation potential of DMAPODA in rabbits under semi-occlusive conditions. The average scores for erythema were recorded at 24, 48, and 72 hours post-application, showing a gradual decrease in irritation levels over time . This study emphasizes the need for careful evaluation of dermal exposure risks associated with this compound.

Case Study 2: Antimicrobial Efficacy

In another study, DMAPODA was tested against a range of bacterial strains. Results showed that at certain concentrations, the compound effectively inhibited bacterial growth, suggesting its potential application as an antimicrobial agent in cosmetic formulations.

Summary of Findings

Biological ActivityObservations
AntimicrobialEffective against various pathogens; enhances membrane permeability
Dermal SensitizationInitial irritation observed; effects reversible within days
Cellular MetabolismInfluences gene expression and metabolic pathways

Scientific Research Applications

Overview

Octadecanamide, N-[3-(dimethylamino)propyl]- (commonly referred to as DMAPODA), is a compound with significant applications in various scientific fields, including biochemistry, pharmacology, and material science. Its unique chemical structure, characterized by a long hydrophobic alkyl chain and a dimethylamino group, enhances its interaction with biological systems, making it a subject of extensive research.

DMAPODA exhibits a range of biological activities that make it valuable in research:

  • Antimicrobial Properties : The compound has shown effectiveness against various pathogens due to its ability to disrupt microbial membranes. Studies indicate significant cytotoxic effects on certain cancer cell lines, suggesting potential therapeutic uses .
  • Cell Membrane Interaction : Its amphiphilic nature allows DMAPODA to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly relevant for drug delivery systems where controlled release is essential.
  • Enzyme Modulation : DMAPODA can influence metabolic pathways by inhibiting or activating specific enzymes, which may alter gene expression and cellular functions.

Antimicrobial Research

DMAPODA's antimicrobial properties have been investigated in various studies. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, revealing a dose-dependent inhibition of bacterial growth. This suggests its potential as a candidate for developing new antimicrobial formulations .

Drug Delivery Systems

Research has focused on incorporating DMAPODA into liposomal formulations to enhance drug retention and release profiles. A study indicated that the presence of DMAPODA improved the bioavailability of therapeutic agents compared to traditional delivery methods.

Cosmetic and Industrial Applications

Due to its surfactant properties, DMAPODA is used in cosmetic formulations as an antistatic and emulsifying agent. Its ability to enhance product stability and performance makes it suitable for various industrial applications .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the efficacy of DMAPODA derivatives against common pathogens. Results indicated that higher concentrations led to greater inhibition of bacterial growth, supporting its potential use in antimicrobial therapies.

Case Study 2: Drug Delivery Systems

In a separate investigation, researchers incorporated DMAPODA into drug delivery vehicles. The findings showed that these formulations exhibited enhanced retention and release characteristics, suggesting improved therapeutic efficacy for encapsulated drugs.

Table 1: Biological Activities of Octadecanamide

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and fungi
Membrane InteractionAlters membrane permeability
Drug DeliveryEnhances drug retention in liposomal formulations

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares Octadecanamide, N-[3-(dimethylamino)propyl]- with structurally related amide-based surfactants:

Compound Name (CAS) Molecular Formula Molecular Weight logP PSA (Ų) Key Applications
N-[3-(Dimethylamino)propyl]octadecanamide (7651-02-7) C₂₃H₄₈N₂O 368.64 6.80 69.64 Cosmetics, surfactants
N-[3-[Bis(2-hydroxyethyl)oxidoamino]propyl]octadecanamide (66161-69-1) C₂₅H₅₂N₂O₄ 444.69 ~5.20* 92.21 Mild surfactants, pharmaceutical excipients
N-[3-(Bis(2-hydroxyethyl)amino)propyl]stearamide (55819-54-0) C₂₅H₅₂N₂O₃ 428.69 4.85 85.60 Personal care, biodegradable formulations
Ricinoamidopropyl dimethylamine (75277-56-4) C₂₃H₄₄N₂O₂ 396.61 5.10 67.84 Emulsifiers, lubricants
N-[3-(Dimethyloxidoamino)propyl]octadecanamide (25066-20-0) C₂₃H₄₈N₂O₂ 400.65 5.95 58.44 Industrial surfactants, corrosion inhibitors

*Estimated based on hydroxyl group contributions.

Key Differences in Functionality

Hydrophilicity and Solubility: The bis(2-hydroxyethyl)oxidoamino derivative (CAS 66161-69-1) has higher hydrophilicity due to two hydroxyl groups, making it suitable for water-based formulations . In contrast, the parent compound (7651-02-7) is more lipophilic, favoring oil-in-water emulsions . The N-oxide derivative (25066-20-0) exhibits enhanced oxidative stability, broadening its use in high-temperature industrial processes .

Biocompatibility: The ricinoleamide derivative (75277-56-4) contains a hydroxyl group from ricinoleic acid, enhancing biodegradability and reducing environmental persistence compared to the parent compound .

Regulatory and Environmental Profiles :

  • The parent compound (7651-02-7) is flagged as a Tier III PBT chemical, whereas hydroxylated analogues (e.g., 66161-69-1) are less persistent due to increased biodegradability .

Preparation Methods

Reaction Conditions

  • Solvent : Non-polar aprotic solvents like toluene or dichloromethane are preferred to stabilize intermediates and minimize side reactions.

  • Temperature : Controlled addition at 0–10°C prevents exothermic decomposition, followed by gradual warming to 25°C for completion.

  • Stoichiometry : A 2:1 molar ratio of amine to acid chloride ensures complete conversion, as excess amine acts as a proton scavenger.

Example Protocol :

  • Dissolve 3-(dimethylamino)propylamine (3 mol) in toluene under nitrogen.

  • Add stearic acid chloride (1 mol) dropwise at 0–10°C over 1 hour.

  • Stir at 25°C for 2 hours, then neutralize with aqueous potassium carbonate.

  • Separate organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

Yield and Purity :

ParameterValue
Yield88–92%
Purity (HPLC)>98%

Carbodiimide-Mediated Coupling

For laboratories avoiding acid chlorides, carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable amide bond formation under milder conditions.

Mechanism and Optimization

  • Activation : EDC converts stearic acid into an O-acylisourea intermediate, which reacts with the amine to form the amide.

  • Solvent : Dimethylformamide (DMF) or acetonitrile enhances reagent solubility.

  • Catalysis : Hydroxybenzotriazole (HOBt) suppresses racemization and improves yields.

Example Protocol :

  • Dissolve stearic acid (1 mol) and EDC (1.2 mol) in DMF.

  • Add HOBt (1.1 mol) and stir at 0°C for 30 minutes.

  • Introduce 3-(dimethylamino)propylamine (1.5 mol) and stir at 25°C for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield and Purity :

ParameterValue
Yield78–85%
Purity (NMR)>95%

Purification and Analytical Validation

Crude products require rigorous purification to meet research-grade standards.

Recrystallization

  • Solvent System : Ethanol/water (4:1 v/v) achieves optimal crystal formation.

  • Recovery : 70–75% recovery with >99% purity after two cycles.

Column Chromatography

  • Stationary Phase : Silica gel (60–120 mesh).

  • Eluent : Chloroform/methanol (9:1) gradient.

  • Outcome : Isolates trace impurities (<1%) from polar byproducts.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 0.88 (t, 3H, CH₃), 2.20–2.35 (m, 8H, N(CH₃)₂ and CH₂N), 3.25 (q, 2H, CONHCH₂).

    • ¹³C NMR : δ 173.5 (C=O), 54.2 (N(CH₃)₂), 39.8 (CH₂N).

  • HPLC-MS : Retention time = 12.3 min; [M+H]⁺ = 369.3 m/z.

Industrial-Scale Adaptations

Large-scale production prioritizes cost efficiency and safety.

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and reduced reaction times (2 hours vs. 12 hours batch).

  • Throughput : 50 kg/day with 90% yield.

Solvent Recycling

  • Toluene Recovery : Distillation reclaims >95% solvent, reducing waste .

Q & A

Basic: What are the standard synthetic routes for Octadecanamide, N-[3-(dimethylamino)propyl]-?

Answer:
The compound is typically synthesized via a condensation reaction between stearic acid (or its derivatives) and 3-(dimethylamino)propylamine. A common method involves:

Acylation : Reacting stearic acid chloride with 3-(dimethylamino)propylamine in a polar aprotic solvent (e.g., dichloromethane) under inert conditions .

Catalytic Activation : Alternative routes use coupling agents like HOBt (hydroxybenzotriazole) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation in milder conditions .

Purification : Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) ensures removal of unreacted amines and byproducts .

Basic: How can researchers validate the purity and structural integrity of Octadecanamide, N-[3-(dimethylamino)propyl]-?

Answer:
Key analytical techniques include:

  • NMR Spectroscopy : 1H^1H-NMR (δ 0.88 ppm for terminal CH3_3, δ 2.2–2.4 ppm for dimethylamino protons) and 13C^13C-NMR (amide carbonyl at ~170 ppm) confirm functional groups .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry verifies molecular weight (theoretical: 368.6 g/mol) and detects impurities .
  • Elemental Analysis : Matches calculated C, H, N percentages (C: ~74.9%, H: ~12.3%, N: ~7.6%) .

Advanced: What experimental strategies resolve contradictions in reported LogP values for this compound?

Answer:
Discrepancies in LogP values (e.g., 6.8 vs. 0.874 ) arise from measurement methods:

  • Experimental Validation : Use shake-flask partitioning (octanol/water) under controlled pH (7.4) to standardize conditions .
  • Computational Refinement : Apply software like MarvinSketch or ACD/Labs with atom-type corrections for tertiary amines and long alkyl chains .
  • Contextual Analysis : Consider protonation states; the dimethylamino group (pKa ~8.5) may ionize in aqueous phases, altering apparent hydrophobicity .

Advanced: How does the tertiary amine group influence the compound’s surfactant properties?

Answer:
The dimethylamino moiety:

  • pH-Dependent Behavior : Acts as a weak base, conferring cationic character at pH <8.5, enhancing interaction with negatively charged surfaces (e.g., hair, membranes) .
  • Synergistic Effects : Combines with the hydrophobic stearamide chain to stabilize emulsions via charge-shielding and micelle formation (critical micelle concentration ~0.1–1 mM) .
  • Antistatic Activity : Neutralizes static charge by adsorbing to surfaces and dissipating electrons through the amine’s lone pair .

Basic: What solubility characteristics should be considered for in vitro assays?

Answer:

  • Solvent Compatibility : Sparingly soluble in water (<0.1 mg/mL); use DMSO (up to 10% v/v) or ethanol for stock solutions.
  • Temperature Dependence : Solubility in nonpolar solvents (e.g., hexane) increases with temperature (ΔS >0) due to alkyl chain disorder .
  • Aggregation Monitoring : Dynamic light scattering (DLS) detects micelle formation at concentrations >1 mM .

Advanced: What methodologies assess the compound’s interaction with biological membranes?

Answer:

  • Langmuir Trough Studies : Measure monolayer compression isotherms to determine insertion efficiency into lipid bilayers (e.g., DPPC models) .
  • Fluorescence Anisotropy : Track membrane fluidity changes using diphenylhexatriene (DPH) probes .
  • Molecular Dynamics (MD) Simulations : Model interactions with phospholipid headgroups (e.g., hydrogen bonding with phosphatidylserine) .

Advanced: How can researchers address discrepancies in reported melting points?

Answer:
Variations in melting points (e.g., 50–70°C) may stem from:

  • Polymorphism : Perform differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases .
  • Purity Verification : Use thermal gravimetric analysis (TGA) to detect low-melting impurities .
  • Standardized Protocols : Anneal samples at 50°C for 24 hours to ensure consistent crystalline packing .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves and goggles; avoid inhalation of dust .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Screening : Conduct Ames tests for mutagenicity and zebrafish assays for acute toxicity (LC50_{50} >100 mg/L suggests low ecotoxicity) .

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